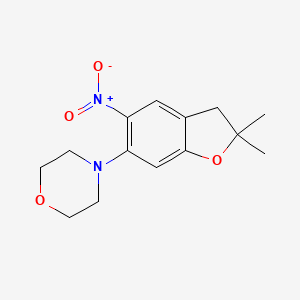
4-(2,2-Dimethyl-5-nitro-2,3-dihydrobenzofuran-6-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethyl-5-nitro-2,3-dihydrobenzofuran-6-yl)morpholine is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 4-(2,2-Dimethyl-5-nitro-2,3-dihydrobenzofuran-6-yl)morpholine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Morpholine Substitution: The final step involves the substitution of the morpholine group at the 6-position of the benzofuran ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-(2,2-Dimethyl-5-nitro-2,3-dihydrobenzofuran-6-yl)morpholine undergoes various chemical reactions, including:
Scientific Research Applications
4-(2,2-Dimethyl-5-nitro-2,3-dihydrobenzofuran-6-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-5-nitro-2,3-dihydrobenzofuran-6-yl)morpholine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(2,2-Dimethyl-5-nitro-2,3-dihydrobenzofuran-6-yl)morpholine can be compared with other benzofuran derivatives:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Exhibits similar biological activities and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-(2,2-dimethyl-5-nitro-3H-1-benzofuran-6-yl)morpholine |
InChI |
InChI=1S/C14H18N2O4/c1-14(2)9-10-7-12(16(17)18)11(8-13(10)20-14)15-3-5-19-6-4-15/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
LDNCUPFAQRJAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2O1)N3CCOCC3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















